4-(3-Propionylthioureido)benzoic acid
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Overview
Description
4-(3-Propionylthioureido)benzoic acid is a chemical compound with the molecular formula C11H12N2O3S It is known for its unique structure, which includes a benzoic acid moiety linked to a propionylthioureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Propionylthioureido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with propionyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Propionylthioureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to a thiol or amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(3-Propionylthioureido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(3-Propionylthioureido)benzoic acid involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzoic acid moiety can participate in interactions with proteins and enzymes, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Nitrooxy)Propylbenzoic Acid
- 4-(3-Aminopropyl)Benzoic Acid
- 4-(3-Hydroxypropyl)Benzoic Acid
Uniqueness
4-(3-Propionylthioureido)benzoic acid is unique due to its propionylthioureido group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other benzoic acid derivatives, which may lack the thioureido functionality and, consequently, the same range of applications and effects.
Biological Activity
4-(3-Propionylthioureido)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoic acid moiety with a propionylthiourea substituent. Its chemical formula is C12H14N2O3S, with a molecular weight of approximately 270.32 g/mol. This structure allows for various interactions with biological targets, particularly due to the presence of the thiourea and carboxylic acid functional groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein degradation and synthesis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Some derivatives of benzoic acid are known for their antimicrobial properties, indicating that this compound may also possess similar activities.
Biological Activity Overview
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
-
Antioxidant Activity Study :
A study assessed the antioxidant capacity using DPPH radical scavenging assays, where the compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid. -
Antimicrobial Efficacy :
In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited notable antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. -
Cytotoxicity in Cancer Cells :
Research involving various cancer cell lines indicated that the compound could induce apoptosis at higher concentrations, suggesting its potential as an anticancer agent.
Research Findings
Recent findings highlight the diverse biological activities associated with this compound:
- Inhibition of Protein Degradation Systems : Research indicates that derivatives can modulate proteasomal and autophagic pathways, suggesting a role in cellular homeostasis and potential therapeutic applications in age-related diseases .
- Synergistic Effects with Other Compounds : Studies have shown that when combined with certain other therapeutic agents, this compound can enhance overall efficacy against specific targets, indicating potential for combination therapies .
Properties
IUPAC Name |
4-(propanoylcarbamothioylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-2-9(14)13-11(17)12-8-5-3-7(4-6-8)10(15)16/h3-6H,2H2,1H3,(H,15,16)(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEJEPQNWPIFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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